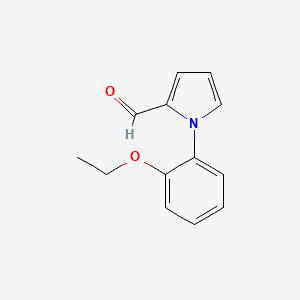
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H8Br2N2O2 . It has a molecular weight of 311.96 . It is a solid substance and is used as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives as tyrosine kinase 2 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF . This compound can also be synthesized from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate through an oxidation reaction .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3 .
Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a solid substance . It has a molecular weight of 311.96 . It should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Tyrosine Kinase 2 (TYK2) Inhibition
Ethyl 3,5-Dibromo-1-methylpyrazole-4-carboxylate serves as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives act as inhibitors of tyrosine kinase 2 (TYK2) . TYK2 plays a crucial role in immune responses and inflammation pathways, making it an attractive target for drug development .
Isoxazole Derivatives
This compound is utilized in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . Isoxazoles exhibit diverse biological activities and are valuable intermediates in organic synthesis .
Medicinal Chemistry
Researchers have explored pyrazole derivatives for their potential as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . While specific studies on this particular ethyl derivative are limited, it contributes to the broader field of medicinal chemistry .
Synthetic Analogues
Over the years, scientists have documented various synthesis methods and analogues related to pyrazoles. Ethyl 3,5-Dibromo-1-Methyl-1H-Pyrazole-4-Carboxylate adds to this rich pool of knowledge, emphasizing its significance in research and applications .
Innovative Reaction Types
The synthesis of pyrazole derivatives involves diverse methods, including transition-metal-catalyzed reactions , photoredox reactions , and one-pot multicomponent processes . Researchers worldwide continue to advance methodologies and explore new applications for these intriguing compounds .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3,5-dibromo-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIBNRIZSHOSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Br)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



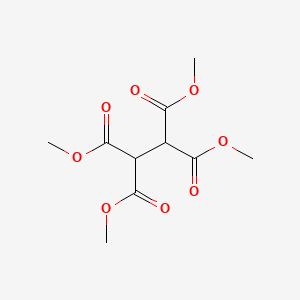

amine hydrochloride](/img/structure/B3021123.png)



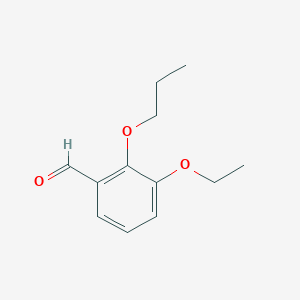
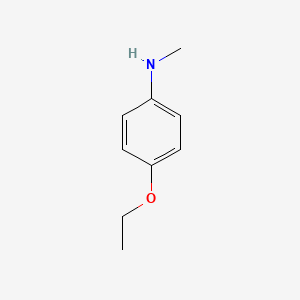
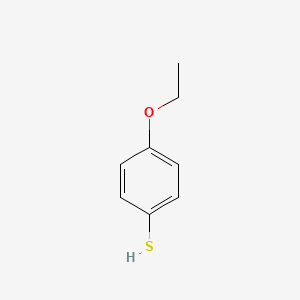

![2-[(4-Ethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3021138.png)
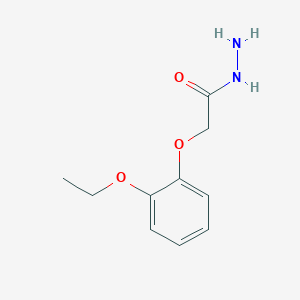
![[(4-Ethoxyphenyl)thio]acetic acid](/img/structure/B3021142.png)
